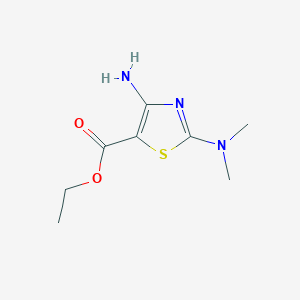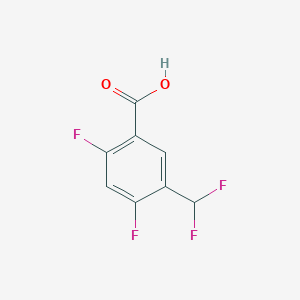
5-(Difluoromethyl)-2,4-difluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Difluoromethyl)-2,4-difluorobenzoic acid: is a fluorinated aromatic compound characterized by the presence of two fluorine atoms and a difluoromethyl group attached to a benzoic acid core. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, including increased metabolic stability, lipophilicity, and binding affinity to biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic difluoromethylation of a pre-fluorinated benzoic acid using difluoromethylating agents such as ClCF2H or difluorocarbene reagents . The reaction conditions often require the presence of a base and a suitable solvent, such as acetonitrile, under controlled temperatures.
Industrial Production Methods
Industrial production of 5-(Difluoromethyl)-2,4-difluorobenzoic acid may involve continuous flow processes to ensure consistent quality and yield. These processes utilize advanced difluoromethylation techniques, including metal-catalyzed cross-coupling reactions and radical chemistry . The use of continuous flow reactors allows for precise control over reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-2,4-difluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form derivatives such as esters or reduced to alcohols.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like or in the presence of a catalyst.
Nucleophilic Substitution: Reagents such as or under basic conditions.
Oxidation: Reagents like or .
Reduction: Reagents such as or .
Major Products
Substitution Products: Halogenated or nitro derivatives.
Oxidation Products: Esters or anhydrides.
Reduction Products: Alcohols or aldehydes.
Scientific Research Applications
5-(Difluoromethyl)-2,4-difluorobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-2,4-difluorobenzoic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 5-Difluoromethyl-2-fluorobenzoic acid
- 2,4-Difluorobenzoic acid
- 5-Difluoromethyl-2,4-dichlorobenzoic acid
Uniqueness
5-(Difluoromethyl)-2,4-difluorobenzoic acid is unique due to the presence of both difluoromethyl and multiple fluorine groups, which confer distinct chemical and biological properties. These features enhance its metabolic stability , lipophilicity , and binding affinity compared to similar compounds .
Properties
CAS No. |
1804418-38-9 |
|---|---|
Molecular Formula |
C8H4F4O2 |
Molecular Weight |
208.11 g/mol |
IUPAC Name |
5-(difluoromethyl)-2,4-difluorobenzoic acid |
InChI |
InChI=1S/C8H4F4O2/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2,7H,(H,13,14) |
InChI Key |
IVSNYMCYGNNHTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1C(=O)O)F)F)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


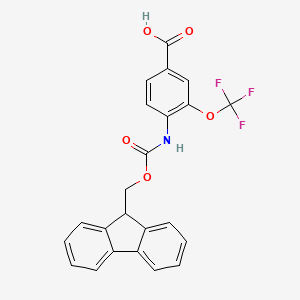
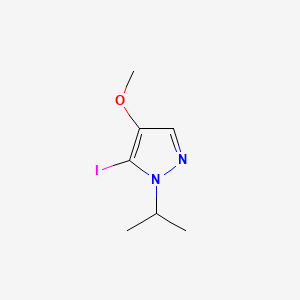
![1-(1,1-Dioxidothietan-3-yl)-5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B13567127.png)


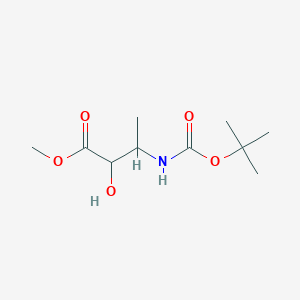


![N-[1-(2-aminoethyl)piperidin-4-yl]methanesulfonamide](/img/structure/B13567163.png)
